molecular formula C19H38N4O10 B1254584 Gentamicin B CAS No. 36889-15-3

Gentamicin B

Cat. No. B1254584
CAS RN: 36889-15-3
M. Wt: 482.5 g/mol
InChI Key: RHRAMPXHWHSKQB-GGEUKFTFSA-N
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Description

Synthesis Analysis

The biosynthetic pathway to Gentamicin B has been a subject of research for decades. Recent studies have identified three hidden pathways to Gentamicin B production via seven previously unknown intermediates in Micromonospora echinospora . The narrow substrate specificity of a key glycosyltransferase and the C6’-amination enzymes, in combination with the weak and unsynchronized gene expression of the 2’-deamination enzymes, limits Gentamicin B production in M. echinospora .


Molecular Structure Analysis

The structure of Gentamicin B resembles that of both Gentamicin C and Kanamycin A . Unlike most 2-DOS-containing aminoglycosides, Kanamycin A contains a hydroxy group at C 2ʹ; Gentamicin B shares this unique structure with Kanamycin A .


Chemical Reactions Analysis

Gentamicin B undergoes various chemical reactions during its biosynthesis. The narrow substrate specificity of a key glycosyltransferase and the C6’-amination enzymes, in combination with the weak and unsynchronized gene expression of the 2’-deamination enzymes, limits Gentamicin B production . A study also reported the recovery of Gentamicin from biological and pharmaceutical samples to be more than 95-98% after spiking the drug .

Scientific Research Applications

Mechanisms Underlying Renal Tubular Cytotoxicity

Gentamicin, including its variant Gentamicin B, is known for its nephrotoxic effects. A study by Quirós et al. (2011) delves into the tubular cytotoxicity caused by gentamicin. This toxicity ranges from loss of the brush border in epithelial cells to tubular necrosis. The cytotoxicity results from interconnected actions, including drug accumulation in epithelial tubular cells and effects on mitochondria, leading to apoptosis and other cellular damages (Quirós et al., 2011).

Antimicrobial Effects Against Pseudomonas Aeruginosa Infection

Gentamicin's antimicrobial effects, particularly against Pseudomonas infections, have been enhanced through advanced formulations. Abdelghany et al. (2012) developed a controlled-release formulation using poly(lactide-co-glycolide) (PLGA) nanoparticles, which exhibited improved antimicrobial effects in both in vitro and in vivo models compared to free drug administration (Abdelghany et al., 2012).

Drug-Ribosome Interactions

The molecular action of gentamicin, including Gentamicin B, involves its interaction with ribosomes. Vaiana and Sanbonmatsu (2009) utilized molecular simulations to study gentamicin's thermodynamics and its interaction with the ribosomal decoding site. This research provides insights into the antibiotic's mechanism of action at the molecular level (Vaiana & Sanbonmatsu, 2009).

Gentamicin B Production in Micromonospora Echinospora

The biosynthesis of Gentamicin B has been explored by Ni et al. (2016), who constructed a novel biosynthetic pathway in Micromonospora echinospora. This pathway enabled higher production levels of Gentamicin B, providing insights into the biosynthesis of secondary metabolites (Ni et al., 2016).

Gentamicin Degradation by Bacterial Consortia

Liu et al. (2017) investigated the biodegradation of gentamicin by bacterial consortia, focusing on the removal of gentamicin in the environment. This study is significant in understanding the environmental impact and degradation process of gentamicin, including Gentamicin B (Liu et al., 2017).

Gentamicin's Effect on Cancer Cell Growth

Gentamicin, including Gentamicin B, has been studied for its effects on cancer cells. Codini et al. (2015) investigated the impact of gentamicin on non-Hodgkin’s T-cell human lymphoblastic lymphoma, revealing that gentamicin could arrest cancer cell growth. This novel application suggests the potential therapeutic role of gentamicin in oncology (Codini et al., 2015).

Antifungal Activity of Gentamicin B1

Gentamicin B1, a variant of Gentamicin B, exhibits strong antifungal activity against systemic plant mycoses. Banfalvi (2020) highlighted its effectiveness against various fungal pathogens, suggesting its potential use in treating plant diseases (Banfalvi, 2020).

Safety And Hazards

Gentamicin B can cause allergic skin reactions and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Gentamicin B is a valuable starting material for the preparation of the semisynthetic aminoglycoside antibiotic Isepamicin . Future research may focus on optimizing the biosynthetic pathways of Gentamicin B to increase its production. Additionally, the development of new aminoglycosides from nature for drug discovery is a potential future direction . In clinical practice, Gentamicin B may continue to play a role in the management of life-threatening and multidrug-resistant infections, particularly when used in combination therapy .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRAMPXHWHSKQB-GGEUKFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36889-16-4 (gentamicin B1), 43169-50-2 (sulfate)
Record name Betamicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID101043341
Record name Betamicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gentamicin B

CAS RN

36889-15-3
Record name Gentamicin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36889-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W9DGG4C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,910
Citations
YH Ban, MC Song, J Hwang, H Shin, HJ Kim… - Nature chemical …, 2019 - nature.com
Gentamicin B (GB), a valuable starting material for the preparation of the semisynthetic aminoglycoside antibiotic isepamicin, is produced in trace amounts by the wild-type …
Number of citations: 27 www.nature.com
RN Jones - Journal of Chemotherapy (Florence, Italy), 1995 - europepmc.org
Isepamicin (formerly SCH 21420 or 1-N-HAPA-gentamicin B) is a novel broad-spectrum aminoglycoside which possesses a high level of stability to aminoglycoside inactivating …
Number of citations: 42 europepmc.org
X Ni, Z Sun, Y Gu, H Cui, H Xia - Microbial cell factories, 2016 - Springer
… pathway of gentamicin B remains unclear. Considering that gentamicin B shares a unique C … aimed to design a new biosynthetic pathway of gentamicin B by combining twelve steps of …
Number of citations: 16 link.springer.com
Z Wu, W Gao, S Zhou, Z Wen, X Ni, H Xia - Microbiological Research, 2017 - Elsevier
… gentamicin B were achieved in the engineered strain. In this work, to improve yields of the gentamicin B, … Like gentamicin B, gentamicin C1a is a metabolite from gentamicin biosynthesis …
Number of citations: 10 www.sciencedirect.com
Y Chang, B Chai, Y Ding, M He, L Zheng… - Metabolic Engineering …, 2019 - Elsevier
… gentamicin B, which is produced by Micromonospora echinospora as a minor component of the gentamicin complex. Improvement of gentamicin B … We hypothesized that gentamicin B …
Number of citations: 8 www.sciencedirect.com
TL Nagabhushan, AB Cooper, H Tsai… - The Journal of …, 1978 - jstage.jst.go.jp
… gentamicin B (5) was isolated by chromatography as a mixture with its 3-isomer (7). Similar … Sch 21420 and amikacin are given along with those of gentamicin B (1) and kanamycin A (2)…
Number of citations: 87 www.jstage.jst.go.jp
PKW Yu, JA Washington - Antimicrobial Agents and …, 1978 - Am Soc Microbiol
The activities of Sch 21420 and amikacin were compared in vitro against 448 clinical bacterial isolates and against 82 gentamicin-resistant isolates of gram-negative bacilli. At 1 μg/ml, …
Number of citations: 16 journals.asm.org
HC Neu, KP FU - The Journal of Antibiotics, 1978 - jstage.jst.go.jp
The purpose of this study was to evaluate the in vitro activity of 1-N HAPA gentamicin B (Fig. 1) and to compare its activity wi Page 1 1-N HAPA GENTAMICIN B, A NEW …
Number of citations: 33 www.jstage.jst.go.jp
C Thornsberry, AL Barry, RN Jones… - Antimicrobial Agents …, 1980 - Am Soc Microbiol
Sch 21420 is a new aminoglycoside synthesized from gentamicin B. Susceptibility tests with Sch 21420, amikacin, gentamicin, netilmicin, sisomicin, and tobramycin were performed on …
Number of citations: 33 journals.asm.org
AK Mallams, JB Morton, P Reichert - Journal of the Chemical Society …, 1981 - pubs.rsc.org
Suitably protected derivatives of sisomicin, 5-epi-sisomicin, gentamicin B, gentamicin C1a, and kanamycin A have been converted into a series of 1-N-alkoxycarbonyl, 1-N-…
Number of citations: 31 pubs.rsc.org

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